molecular formula C9H14N2S B13916773 5-(Tert-butylsulfanyl)pyridin-2-amine

5-(Tert-butylsulfanyl)pyridin-2-amine

Cat. No.: B13916773
M. Wt: 182.29 g/mol
InChI Key: GPNDJOUZGOEGEI-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfanyl)pyridin-2-amine is a valuable chemical intermediate in scientific research and drug discovery. This compound is recognized for its role as a key building block in the synthesis of novel therapeutic agents and advanced functional materials. A primary research application of 5-(Tert-butylsulfanyl)pyridin-2-amine is its use as a core precursor in the development of pyridyl amide compounds that act as potent T-type calcium channel antagonists . These antagonists are investigated for their potential in treating various neurological disorders . Furthermore, the tert-butylsulfanyl moiety is a significant functional group in the design of tetrapyrazinoporphyrazines, a class of azaphthalocyanines . When incorporated into these macrocycles, the tert-butylsulfanyl group helps inhibit molecular aggregation, thereby enhancing the photophysical properties of the compounds and making them suitable for applications in photodynamic therapy and as advanced photosensitizers . Researchers value this compound for its utility in medicinal chemistry and materials science. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

5-tert-butylsulfanylpyridin-2-amine

InChI

InChI=1S/C9H14N2S/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11)

InChI Key

GPNDJOUZGOEGEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)N

Origin of Product

United States

Preparation Methods

Thiolation of 5-Halopyridin-2-amines

One common method involves starting from 5-halopyridin-2-amine, typically 5-chloropyridin-2-amine, followed by nucleophilic substitution with tert-butylthiol or its equivalents under basic or catalytic conditions.

  • Reaction conditions: The halide is displaced by tert-butylsulfanyl nucleophile in the presence of base (e.g., triethylamine) at controlled temperatures (20–60 °C), often in polar aprotic solvents like tetrahydrofuran or dimethylformamide.
  • Reaction time: Stirring times range from 1 to 10 hours, with optimal yields often achieved between 3 and 8 hours.
  • Purification: Post-reaction workup involves aqueous-organic extractions, charcoal treatment, and recrystallization from solvents such as isopropyl alcohol or toluene to afford high-purity products.

This method is exemplified in patent WO2019158550A1, which describes similar thiolation steps with controlled temperature and reaction time to optimize yield and purity.

Ring Closure via Ketosulfone Intermediates

An alternative approach involves the synthesis of ketosulfone intermediates, which upon reaction with ammonium hydroxide or ammonia under reflux conditions, undergo ring closure to form the substituted pyridine ring bearing the tert-butylsulfanyl group.

  • Process details:
    • Starting materials such as ketosulfone react with trimethinium salts under basic conditions (e.g., potassium tert-butoxide).
    • The reaction mixture is quenched in acidic media (acetic acid and trifluoroacetic acid).
    • Ring closure is induced by heating with aqueous ammonium hydroxide at reflux.
  • Purification: The crude product is isolated by solvent precipitation and purified by recrystallization.
  • Reaction monitoring: High-performance liquid chromatography (HPLC) is used to monitor conversion and residual starting material content.
  • Yields: This process provides good yields of the target pyridine derivatives with high purity after workup.

This method is detailed in patent WO2011158250A1, which, although focused on related pyridine derivatives, outlines a robust synthetic route applicable to tert-butylsulfanyl-substituted pyridines.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Reaction Time Temperature Range Yield Range Purification Techniques Reference
Thiolation of 5-chloropyridin-2-amine 5-Chloropyridin-2-amine tert-Butylthiol, triethylamine, THF/DMF 1–10 hours (opt. 3–8) 20–60 °C High (not specified) Extraction, charcoal treatment, recrystallization
Ketosulfone ring closure Ketosulfone, trimethinium salt Potassium tert-butoxide, acetic acid, ammonium hydroxide ~24 hours Reflux (95–100 °C) Good (not specified) Solvent precipitation, recrystallization
Carbamothioyl intermediate cyclization Carbamothioyl pyridine derivatives DIAD, THF ~20 hours Room temperature Moderate (~36%) Column chromatography

Process Optimization and Scale-Up Considerations

  • Reaction monitoring: HPLC is essential for tracking reaction progress and ensuring minimal residual starting materials.
  • Temperature control: Maintaining precise temperature ranges (e.g., 20–25 °C for thiolation, reflux for ring closure) is critical for optimal yield.
  • Purification: Use of activated charcoal (e.g., NORIT®) and filtration through hyflo beds improves product purity by removing colored and organic impurities.
  • Solvent choice: Tetrahydrofuran and toluene are commonly employed solvents; water is used for precipitation and washing steps.
  • Safety: Avoidance of hazardous reagents such as diethylaminosulfur trifluoride (DAST) is preferred for scale-up.

Summary and Recommendations

The preparation of 5-(tert-butylsulfanyl)pyridin-2-amine can be effectively achieved via nucleophilic substitution on 5-halopyridin-2-amine derivatives or through ring closure of ketosulfone intermediates. The thiolation approach using tert-butylthiol under mild conditions offers a straightforward pathway with good yields and scalability. The ketosulfone method, while more complex, provides an alternative route with robust purification protocols.

For practical synthesis at scale, the thiolation method is recommended due to its operational simplicity, moderate reaction times, and ease of purification. Reaction parameters such as temperature, stirring time, and solvent choice should be carefully optimized and monitored by chromatographic techniques.

This comprehensive analysis integrates data from patent disclosures and peer-reviewed literature to provide a professional and authoritative overview of the preparation methods for 5-(tert-butylsulfanyl)pyridin-2-amine.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butylthio)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the substituents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(tert-Butylthio)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in medicinal chemistry for the development of new drugs.

Medicine: The compound and its derivatives may have potential therapeutic applications. Research into their biological activities could lead to the discovery of new drugs for the treatment of various diseases.

Industry: In the industrial sector, 5-(tert-butylthio)pyridin-2-amine can be used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable component in the synthesis of high-performance polymers and other industrial products.

Mechanism of Action

The mechanism of action of 5-(tert-butylthio)pyridin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may be related to its interaction with specific molecular targets such as enzymes or receptors. The tert-butylthio group and the amino group can participate in various interactions, influencing the compound’s binding affinity and activity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyridin-2-amine scaffold is versatile, with modifications at the 5-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Molecular Formula Molecular Weight Key Features
5-(Tert-butylsulfanyl)pyridin-2-amine tert-butylsulfanyl C₉H₁₅N₂S 197.29 High lipophilicity; potential for improved membrane permeability .
5-(Ethylsulfanyl)pyridin-2-amine ethylsulfanyl C₇H₁₀N₂S 154.23 Smaller alkyl chain; reduced steric hindrance compared to tert-butyl .
5-(4-Methylpiperazin-1-yl)pyridin-2-amine 4-methylpiperazinyl C₁₀H₁₆N₄ 192.26 Basic amine group; used in Palbociclib (anticancer agent) .
5-(Trifluoromethoxy)pyridin-2-amine trifluoromethoxy C₆H₅F₃N₂O 178.11 Electron-withdrawing group; enhances metabolic stability .
5-(Piperidin-3-ylmethyl)pyridin-2-amine piperidinylmethyl C₁₁H₁₇N₃ 191.28 Polar functional group; may improve solubility .

Electronic and Steric Effects

  • Electron-Donating vs. This contrasts with electron-withdrawing groups like trifluoromethoxy, which decrease electron density and may enhance resistance to oxidation . Piperazinyl and piperidinyl substituents (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) introduce basic nitrogen atoms, enabling hydrogen bonding and ionic interactions in biological systems .
  • Steric Bulk :

    • The tert-butyl group creates significant steric hindrance, which may limit binding to flat enzymatic pockets but improve selectivity for larger binding sites. In contrast, smaller groups like ethylsulfanyl or methoxy (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) reduce steric effects, favoring interactions with compact targets .

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